molecular formula C17H23N5O4S2 B353596 5-methyl-4-[4-morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 893779-24-3

5-methyl-4-[4-morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B353596
CAS No.: 893779-24-3
M. Wt: 425.5g/mol
InChI Key: LYKCSKWEEVICCL-UHFFFAOYSA-N
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Description

5-methyl-4-[4-morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol: is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the morpholine and sulfonyl groups. One common approach is to start with a suitable phenyl derivative, which undergoes sulfonylation to introduce the sulfonyl group. Subsequent reactions with morpholine and thiolating agents lead to the formation of the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: : The sulfonyl group can be reduced to a sulfide or thiol.

  • Substitution: : The morpholine group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

  • Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.

  • Substitution: : Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Disulfides, sulfonic acids, and sulfinic acids.

  • Reduction: : Sulfides and thiols.

  • Substitution: : Amides, ethers, and thioethers.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other triazoles, morpholines, and sulfonamides, but the presence of both morpholine and thiol groups sets it apart. These similar compounds may have different biological activities and applications based on their structural differences.

Properties

IUPAC Name

3-methyl-4-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S2/c1-13-18-19-17(27)22(13)14-2-3-15(20-4-8-25-9-5-20)16(12-14)28(23,24)21-6-10-26-11-7-21/h2-3,12H,4-11H2,1H3,(H,19,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKCSKWEEVICCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=CC(=C(C=C2)N3CCOCC3)S(=O)(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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